molecular formula C9H7N3O B1370846 6-Methoxy-1H-indazole-5-carbonitrile CAS No. 473417-50-4

6-Methoxy-1H-indazole-5-carbonitrile

Cat. No. B1370846
CAS RN: 473417-50-4
M. Wt: 173.17 g/mol
InChI Key: MSRRQLSLGWPBTF-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of indazoles, including 6-Methoxy-1H-indazole-5-carbonitrile, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indazole-5-carbonitrile is 1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves a Cu(OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere . This reaction involves the formation of an N–H ketimine species followed by a Cu(OAc)2-catalyzed reaction .

It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The safety information for 6-Methoxy-1H-indazole-5-carbonitrile includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

The future directions for the research and development of 6-Methoxy-1H-indazole-5-carbonitrile and similar compounds involve the development of more efficient and environmentally friendly synthetic approaches . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .

properties

IUPAC Name

6-methoxy-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRRQLSLGWPBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624023
Record name 6-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473417-50-4
Record name 6-Methoxy-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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